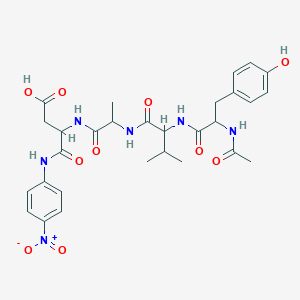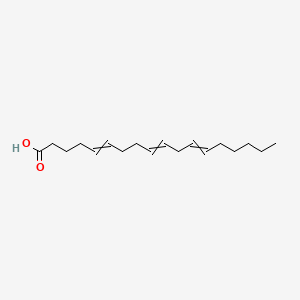
5,9,12-Octadecatrienoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,12-Octadecatrienoic acid typically involves the use of various organic synthesis techniques. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 5,9,12-Octadecatrienoic acid may involve the extraction from natural sources such as plant oils. For example, gamma-linolenic acid, a similar compound, is found in evening primrose oil and borage oil . The extraction process typically involves solvent extraction followed by purification steps such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5,9,12-Octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
5,9,12-Octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: It plays a role in the study of lipid metabolism and the function of polyunsaturated fatty acids in biological systems.
Industry: It is used in the production of nutritional supplements and as an ingredient in cosmetic formulations.
Wirkmechanismus
The mechanism of action of 5,9,12-Octadecatrienoic acid involves its conversion to various bioactive lipid mediators. Once absorbed, it is converted to dihomo-gamma-linolenic acid, which is further metabolized to produce anti-inflammatory compounds such as prostaglandin-E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE) . These mediators exert their effects by modulating inflammatory pathways and interacting with specific molecular targets such as cyclooxygenase enzymes.
Vergleich Mit ähnlichen Verbindungen
Gamma-Linolenic Acid (GLA):
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds located at different positions (9,12,15-octadecatrienoic acid).
Uniqueness: 5,9,12-Octadecatrienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to be converted into anti-inflammatory mediators distinguishes it from other polyunsaturated fatty acids.
Eigenschaften
Molekularformel |
C18H30O2 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
octadeca-5,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
HXQHFNIKBKZGRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


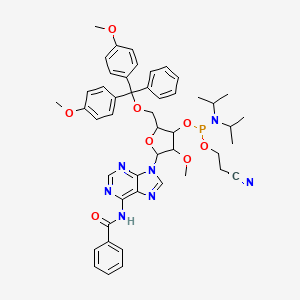
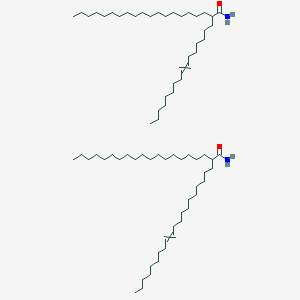
![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
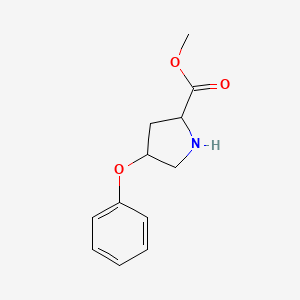


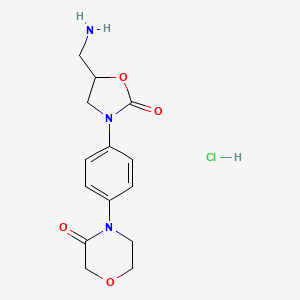
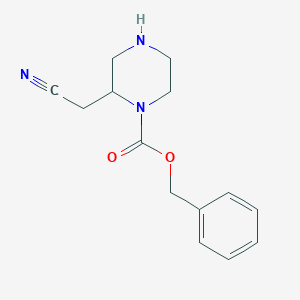
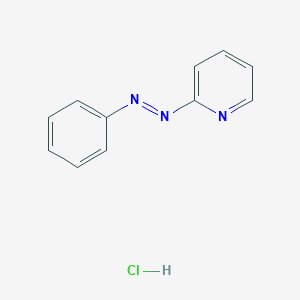
![4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B13389244.png)
![3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide](/img/structure/B13389248.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid](/img/structure/B13389250.png)
